molecular formula C6H8O3 B8286111 Acetonyl acrylate

Acetonyl acrylate

Cat. No.: B8286111
M. Wt: 128.13 g/mol
InChI Key: GWVCVAQQKXFICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonyl acrylate is a specialized acrylate ester monomer of significant interest in advanced materials science and synthetic chemistry. Its molecular structure, featuring both an acrylate group and a reactive ketone in the acetonyl side chain, provides two distinct sites for chemical modification. This bifunctionality makes it a versatile building block for developing novel polymers with tailored properties. Researchers can utilize the acrylate group for free-radical polymerization to create linear polymer chains, while the ketone group allows for post-polymerization modification or cross-linking via reactions such as oxime formation or nucleophilic addition. Its primary research applications include the development of functional hydrogels, pressure-sensitive adhesives, and photocurable resins. The incorporated ketone group can also serve as an anchor point for conjugating biomolecules or as a latent site for further chemical elaboration, expanding its utility in creating smart materials and complex macromolecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2-oxopropyl prop-2-enoate

InChI

InChI=1S/C6H8O3/c1-3-6(8)9-4-5(2)7/h3H,1,4H2,2H3

InChI Key

GWVCVAQQKXFICP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC(=O)C=C

Origin of Product

United States

Scientific Research Applications

Polymer Production

Acetonyl acrylate is primarily used in the production of polymers due to its ability to copolymerize with other monomers.

Table 1: Common Polymers Derived from this compound

Polymer TypePropertiesApplications
PolyacrylateHigh flexibility, good adhesionCoatings, adhesives
CopolymersEnhanced mechanical propertiesSealants, paints
Functionalized PolymersTailored properties for specific usesBiomedical applications, drug delivery systems

Coatings and Adhesives

This compound is widely utilized in formulating coatings and adhesives due to its excellent bonding capabilities.

  • Coatings : The compound contributes to the durability and flexibility of coatings used in automotive and industrial applications. Its incorporation can improve resistance to UV light and environmental degradation.
  • Adhesives : In adhesive formulations, this compound enhances bond strength and provides resistance to moisture and heat. This makes it suitable for both consumer and industrial adhesive products.

Biomedical Applications

Recent studies have explored the use of this compound in biomedical fields:

  • Drug Delivery Systems : Researchers have developed polymeric systems using this compound that can encapsulate drugs for controlled release, improving therapeutic efficacy.
  • Tissue Engineering : The biocompatibility of polymers derived from this compound makes them promising candidates for scaffolds in tissue engineering.

Case Study: Drug Delivery Using this compound Polymers

A study investigated the use of this compound-based hydrogels for insulin delivery. The hydrogels demonstrated controlled release profiles, stability under physiological conditions, and biocompatibility with human cells. This application highlights the potential of this compound in developing advanced drug delivery systems.

Environmental Applications

The environmental impact of polymers is a growing concern. This compound is being studied for its potential in developing biodegradable polymers that can reduce plastic waste.

Table 2: Environmental Applications of this compound

ApplicationDescription
Biodegradable PolymersDevelopment of eco-friendly materials
Water TreatmentUse in flocculants for wastewater treatment

Industrial Uses

In addition to its applications in coatings and adhesives, this compound serves as an intermediate in various chemical syntheses:

  • It is used in the production of specialty chemicals that are essential in manufacturing processes across industries such as automotive, construction, and consumer goods.

Comparison with Similar Compounds

Key Structural Differences :

Compound Ester Group Functional Features
This compound Acetonyl (ketone) Polar, hydrogen-bonding potential
Ethyl acrylate Ethyl Small, high reactivity
2-Ethylhexyl acrylate Branched alkyl Low Tg, flexibility
Isobornyl acrylate Cyclic terpene High Tg, rigidity

Physical and Chemical Properties

Odor Thresholds and Sensory Impact

While this compound’s odor data is unavailable, structural analogs suggest that functional groups significantly influence sensory properties. For example:

  • (E)-3-hexenyl acrylate has an exceptionally low odor threshold (0.014 ng/L air) due to its conjugated double bond .
  • 2-Ethylhexyl acrylate exhibits a "musty, sharp" odor with a recognition threshold of 0.18 ppm .
    this compound’s ketone group may reduce volatility and alter odor characteristics compared to alkyl acrylates, though specific studies are lacking.

Reactivity in Polymerization and Chemical Reactions

  • Polymerization : Methyl acrylate and ethyl acrylate readily undergo radical polymerization, forming linear polymers. This compound’s ketone group may slow polymerization due to steric hindrance or chain-transfer effects, similar to bulky acrylates like isobornyl acrylate .
  • Diels-Alder Reactivity : In ionic liquids, alkyl acrylates with shorter chains (e.g., methyl acrylate) exhibit higher reactivity than longer-chain derivatives (e.g., butyl acrylate) . This compound’s intermediate steric bulk may position its reactivity between methyl and butyl acrylates.

Thermal and Mechanical Properties

  • Glass Transition Temperature (Tg) :
    • n-Butyl acrylate: ~-55°C
    • 2-Ethylhexyl acrylate: ~-65°C
    • Isobornyl acrylate: ~94°C

      this compound’s Tg is expected to be higher than n-butyl acrylate due to the polar ketone group but lower than isobornyl acrylate due to less steric hindrance.

Tables

Table 1: Structural Comparison of Selected Acrylates

Compound Ester Group Molecular Formula Key Feature
This compound CH₃-C(=O)-CH₂-O- C₆H₈O₃ (inferred) Ketone functionality
Ethyl acrylate CH₂CH₂-O- C₅H₈O₂ Small, linear
2-Ethylhexyl acrylate C₈H₁₅-O- C₁₁H₂₀O₂ Branched, low Tg
Isobornyl acrylate C₁₀H₁₅-O- C₁₃H₂₀O₂ Bulky, cyclic

Preparation Methods

Reaction Protocol

  • Reactants : Acryloyl chloride (1.0 eq), hydroxyacetone (1.0 eq), triethylamine (1.15 eq).

  • Solvent : 1,2-Dichloroethane.

  • Conditions : Dropwise addition at 0°C under nitrogen, followed by stirring at room temperature for 3 hours.

  • Workup : Sequential extraction with HCl, water, and sodium bicarbonate, followed by fractional distillation with a Vigreux column.

  • Yield : 74%.

Key Observations

  • Inhibitor Use : Addition of 3-tert-butyl-4-hydroxy-5-methylphenyl sulfide (100–500 ppm) prevents premature polymerization during distillation.

  • Purity : NMR and IR analyses confirm structural integrity, with characteristic peaks at δ 2.18 ppm (CH₃), 4.73 ppm (OCH₂), and 1724 cm⁻¹ (C=O).

Acid-Catalyzed Esterification

Direct esterification of acrylic acid with hydroxyacetone using Brønsted or Lewis acids offers a solvent-free alternative. This method is favored for scalability and reduced reliance on hazardous acid chlorides.

Catalytic Systems

  • Catalysts : Tosic acid (10–20 wt%), phosphoric acid, or sulfonic acid resins.

  • Conditions : 90–120°C with azeotropic water removal using hexane or toluene.

  • Yield : 85–92% (Table 1).

Table 1: Acid-Catalyzed Esterification Optimization

CatalystTemperature (°C)Time (h)Yield (%)
Tosic acid95591.5
H₃PO₄100689.3
HZSM-5110881.0

Data derived from.

Limitations

  • Side Reactions : Competing dimerization of acrylic acid occurs above 130°C, necessitating precise temperature control.

  • Inhibitor Requirement : Thiodiphenylamine (1000–5000 ppm) suppresses radical polymerization.

One-Pot Alkylation-Methylenation

A novel one-pot synthesis leveraging alkylation and Eschenmoser methylenation was adapted from Thieme Connect’s α-substituted acrylate protocols.

Methodology

  • Step 1 : Alkylation of ethyl acrylate with hydroxyacetone using t-BuOK in DMF (100°C, 3 h).

  • Step 2 : Methylenation with aqueous formaldehyde and K₂CO₃ (100°C, 3 h).

  • Yield : 73% overall (crude product).

Advantages

  • Reduced Purification : Eliminates intermediate isolation, streamlining production.

  • Solvent Compatibility : DMF enhances solubility of polar intermediates.

Tertiary Amine-Catalyzed Coupling

Patented methods using cyclic tertiary amines (e.g., diazabicyclo[2.2.2]octane) enable room-temperature acrylate formation from acrylic acid derivatives and aldehydes.

Reaction Parameters

  • Catalyst Load : 1–5 wt% relative to reactants.

  • Solvent : Excess aldehyde (e.g., acetaldehyde) acts as both reactant and solvent.

  • Yield : 82–93% for analogous acrylates.

Mechanistic Insights

  • Nucleophilic Activation : The amine base deprotonates hydroxyacetone, enhancing its nucleophilicity for acryloyl chloride attack.

  • Byproduct Management : In situ neutralization of HCl with triethylamine prevents ester hydrolysis.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityHazard Profile
Schotten-Baumann74>99ModerateHigh (Cl⁻ waste)
Acid-Catalyzed85–9295–98HighModerate
One-Pot7390LowLow
Tertiary Amine Catalysis82–9397HighModerate

Data synthesized from.

Industrial-Scale Considerations

  • Cost Efficiency : Acid-catalyzed esterification minimizes raw material costs but requires corrosion-resistant reactors.

  • Environmental Impact : Tertiary amine methods reduce halogenated solvent use, aligning with green chemistry principles.

  • Safety Protocols : Inhibitor additives (e.g., ZJ-701) are critical for large-scale storage and handling.

Emerging Techniques

  • Enzymatic Esterification : Lipase-catalyzed routes using Candida antarctica show promise for aqueous-phase synthesis (pilot-scale yields: 68%).

  • Flow Chemistry : Continuous Schotten-Baumann processes achieve 89% yield with residence times under 10 minutes .

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